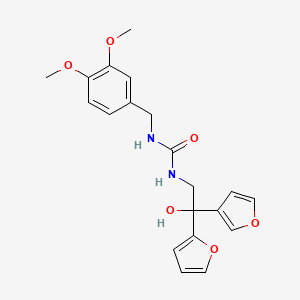

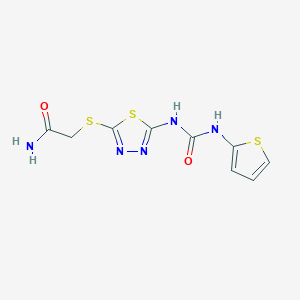

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

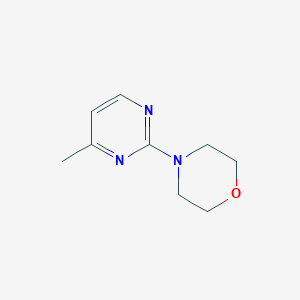

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea is a urea derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its unique chemical structure has made it a subject of interest for many researchers.

Applications De Recherche Scientifique

Reactivity and Synthetic Applications

- Synthesis of Furan Derivatives : The reactivity of furan derivatives, such as 3,4-Dimethoxyfuran, provides a foundation for synthesizing complex organic compounds. These derivatives can be substituted by weak electrophilic reagents in reactions like the Mannich reaction, leading to the production of bis-amino compounds in good yields. This reactivity is crucial for developing new synthetic routes and compounds, including those similar to the queried compound (Iten, Hofmann, & Eugster, 1978).

Biological Activity and Material Science

- Radical Scavenging Activity : Compounds containing furan and benzyl groups, like urceolatin isolated from marine algae, demonstrate significant DPPH radical-scavenging activity. This suggests potential applications in designing antioxidant compounds or studying oxidative stress mechanisms in biological systems (Li, Li, Ji, Gloer, & Wang, 2008).

Chemical Modifications and Enhancements

- Cocondensation Reactions : The cocondensation reactions involving urea and phenolic compounds under acidic conditions highlight the versatility of urea derivatives in creating polymeric materials. This process allows the synthesis of novel polymers with potential applications in material science (Tomita & Hse, 1992).

- Thermal Reversibility of Poly(ether-urethane)s : Cross-linked poly(ether-urethane)s prepared via Diels-Alder reactions of furan-containing compounds exhibit thermal reversibility. This property is essential for developing recyclable and sustainable polymeric materials, indicating the potential of incorporating furan and urea derivatives in environmentally friendly materials (Găină, Ursache, Gaina, & Varganici, 2013).

Propriétés

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-25-16-6-5-14(10-17(16)26-2)11-21-19(23)22-13-20(24,15-7-9-27-12-15)18-4-3-8-28-18/h3-10,12,24H,11,13H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNOPDINXHEZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

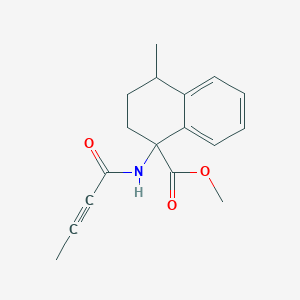

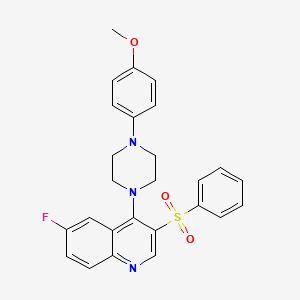

![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)

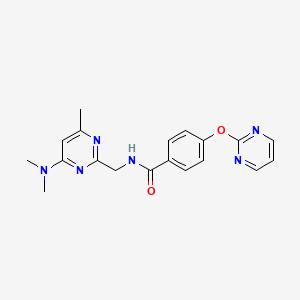

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)

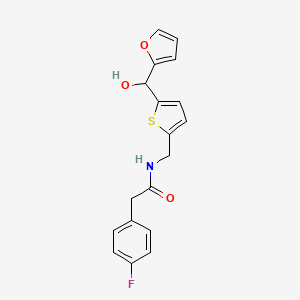

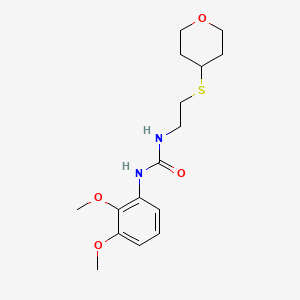

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)